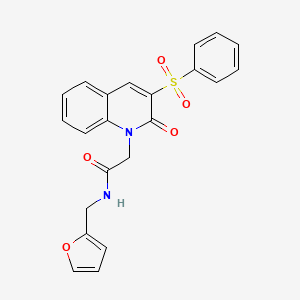![molecular formula C24H18N4O5S3 B2784089 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 690644-99-6](/img/structure/B2784089.png)
2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thieno[2,3-d]pyrimidin ring, and a sulfamoylphenyl group . It’s likely that this compound has been synthesized for research purposes, possibly in the field of medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and specific to the functional groups present in the molecule . Without more specific information, it’s difficult to predict what these reactions might be.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Without more specific information, it’s difficult to predict these properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, including thieno[2,3-d]pyrimidines, is of significant interest due to their potential biological activities. For instance, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives involves reactions that yield compounds with selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). This showcases the utility of such compounds in the development of anticancer agents.
Crystal Structure Analysis
Crystallographic studies of compounds containing pyrimidine and acetamide moieties reveal insights into their conformation and potential interactions with biological targets. For example, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate demonstrates a folded conformation stabilized by intramolecular hydrogen bonds (Subasri et al., 2016). Such structural elucidations are critical for understanding the activity and optimization of bioactive compounds.
Biological Activities and Applications
Anticancer Activity
Compounds derived from the thieno[2,3-d]pyrimidine scaffold have been investigated for their anticancer properties. Studies have identified compounds with potent and selective cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents. For example, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown marked growth inhibition against human cancer cell lines, comparable to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The antimicrobial potential of compounds featuring sulfamoyl and acetamide groups is also noteworthy. Studies involving the synthesis and evaluation of novel thiazole, pyridone, and pyrazole derivatives bearing sulfonamide moieties have demonstrated promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These findings suggest the possibility of developing new antimicrobial agents from such compounds.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S3/c25-36(31,32)17-10-8-15(9-11-17)26-20(29)14-35-24-27-22-21(18(13-34-22)19-7-4-12-33-19)23(30)28(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,26,29)(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMTFNTFOPAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC=C3C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

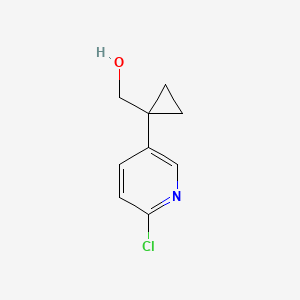
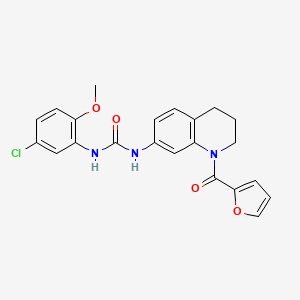
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
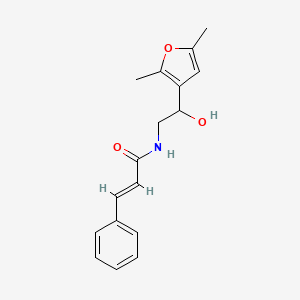
![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
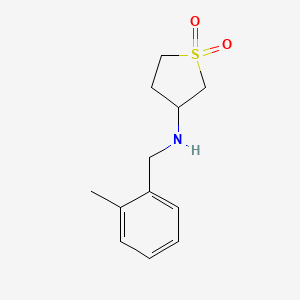
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)
![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)
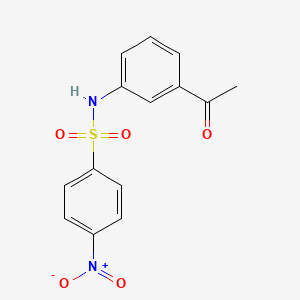
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)
![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)
